5-Bromo-1,3,4-thiadiazole-2-carbonitrile

Description

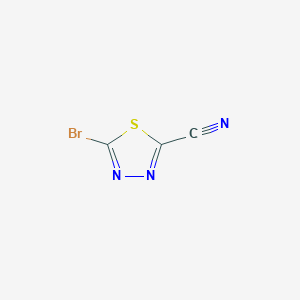

5-Bromo-1,3,4-thiadiazole-2-carbonitrile is a heterocyclic compound featuring a thiadiazole core substituted with a bromine atom at position 5 and a nitrile group at position 2. Its molecular formula is C₃BrN₃S, with a molecular weight of 190.02 g/mol and CAS number 916889-37-7 . The thiadiazole ring system is electron-deficient, making this compound a valuable building block in medicinal chemistry, agrochemical synthesis, and materials science. Its reactivity is driven by the electrophilic bromine substituent and the electron-withdrawing nitrile group, enabling diverse substitution reactions and cross-coupling applications .

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-1,3,4-thiadiazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3BrN3S/c4-3-7-6-2(1-5)8-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQMOCBYXIIUPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=NN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916889-37-7 | |

| Record name | 5-bromo-1,3,4-thiadiazole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of 1,3,4-Thiadiazole Precursors

A primary route involves brominating 2-amino-1,3,4-thiadiazole derivatives. Key steps include:

- Pretreatment : Dissolving 2-amino-1,3,4-thiadiazole in an acid solution (2–6% mass fraction of agents like HCl or H₂SO₄) to form a homogeneous reaction mixture.

- Reaction with Bromine : Mixing the solution with bromine at 15–30°C, followed by oxidation using hypochlorite, chlorate, or hydrogen peroxide to stabilize the brominated intermediate.

- Alkali Analysis : Neutralizing the product with alkaline solutions (e.g., NaOH) to isolate 5-bromo-1,3,4-thiadiazole derivatives.

Cyanation via Cyanogen Bromide

A direct method involves reacting 5-bromo-1,3,4-thiadiazole with cyanogen bromide (CNBr). This single-step substitution introduces the nitrile group at the 2-position.

- Conducted under anhydrous conditions to avoid hydrolysis of CNBr.

- Requires precise stoichiometry (1:1 molar ratio of thiadiazole to CNBr).

- Yields depend on reaction time and temperature, typically requiring 6–12 hours at 50–80°C.

- Simplifies synthesis by combining bromination and cyanation into fewer steps.

- Produces high-purity product suitable for pharmaceutical intermediates.

Multi-Step Synthesis via Sandmeyer Bromination

A hybrid approach reported in medicinal chemistry research involves:

- Sandmeyer Bromination : Treating 5-amino-1,3,4-thiadiazole-2-carboxylate with t-butyl nitrite (t-BuONO) and CuBr₂ to yield 5-bromo-1,3,4-thiadiazole-2-carboxylate.

- Hydrolysis and Cyanation : Converting the carboxylate to a carboxylic acid, followed by reaction with cyanating agents (e.g., PCl₃/NH₄CN).

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Sandmeyer bromination | 85–90 | ≥95 |

| Cyanation | 75–80 | ≥90 |

Comparative Analysis of Methods

Critical Reaction Parameters

- Oxidant Selection : Hypochlorite and hydrogen peroxide improve bromine utilization efficiency compared to chlorate.

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance cyanation reactivity.

- Purification : Recrystallization from ethanol/water mixtures achieves >99% purity.

Chemical Reactions Analysis

5-Bromo-1,3,4-thiadiazole-2-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted thiadiazole derivatives .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that 5-bromo-1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. These compounds have been synthesized and tested against various bacterial strains, showing effectiveness comparable to existing antibiotics. For instance, studies have demonstrated that modifications to the thiadiazole ring can enhance antibacterial activity against resistant strains of bacteria .

Anticancer Properties

Recent investigations into the anticancer potential of thiadiazole derivatives have revealed promising results. Compounds containing the 5-bromo-1,3,4-thiadiazole moiety have been shown to inhibit cancer cell proliferation in vitro. These compounds act by inducing apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins .

Neuroprotective Effects

There is growing evidence that 5-bromo-1,3,4-thiadiazole derivatives may offer neuroprotective benefits. Studies suggest that these compounds can protect neuronal cells from oxidative stress and excitotoxicity, potentially providing therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Agricultural Applications

Pesticidal Activity

5-Bromo-1,3,4-thiadiazole-2-carbonitrile has been explored for its potential as a pesticide. Research has indicated that this compound can act as an effective fungicide and insecticide. Its application in agriculture could help manage crop diseases and pests while minimizing environmental impact due to its targeted action on specific pathogens .

Plant Growth Regulation

The compound has also been studied for its role in plant growth regulation. It has been found to enhance growth parameters in certain crops when applied at specific concentrations. This property makes it a candidate for developing new plant growth regulators that can improve yield and resistance to stress conditions .

Materials Science Applications

Synthesis of Novel Materials

5-Bromo-1,3,4-thiadiazole derivatives are being utilized in the synthesis of novel materials with unique electronic properties. These materials have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiadiazole units into polymer matrices has been shown to improve charge transport properties significantly .

Dyes and Pigments

The compound is also being investigated for its use in dye synthesis. Its ability to form stable complexes with metal ions allows it to be used in creating vibrant dyes suitable for textiles and other materials. The stability and colorfastness of these dyes make them attractive alternatives to traditional synthetic dyes .

Case Studies

Mechanism of Action

The mechanism of action of 5-Bromo-1,3,4-thiadiazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation, making it a potential candidate for anticancer therapy . The compound’s effects are mediated through its binding to these targets, leading to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiadiazole Family

5-Bromo-1,3,4-thiadiazol-2-amine

- Molecular Formula : C₂BrN₃S

- Molecular Weight : 186.60 g/mol

- CAS No.: 37566-39-5 This compound replaces the nitrile group with an amine (-NH₂), significantly altering its reactivity. The amine group enables nucleophilic substitution and hydrogen bonding, making it a precursor for imidazo[2,1-b][1,3,4]thiadiazole derivatives via reactions with ω-bromo-acetophenone . Biological studies suggest that brominated thiadiazole amines exhibit fungicidal and insecticidal activities .

5-Chloro-1,3,4-thiadiazol-2-amine

- Molecular Formula : C₂ClN₃S

- Molecular Weight : 142.58 g/mol

- CAS No.: 37566-40-8 Substituting bromine with chlorine reduces steric bulk and alters electronic properties. Chlorine’s lower atomic radius enhances solubility in polar solvents, while bromine’s higher electronegativity in the parent compound may improve binding affinity in biological targets .

2-Bromo-5-ethyl-1,3,4-thiadiazole

- Molecular Formula : C₄H₅BrN₂S

- Molecular Weight : 217.07 g/mol

- However, the absence of a nitrile group limits its utility in cyanation reactions .

Functional Group Variations: Nitrile vs. Carboxylic Acid Derivatives

5-Bromo-2-chlorobenzoic acid

- Molecular Formula : C₇H₄BrClO₂

- Molecular Weight : 249.47 g/mol

- CAS No.: Not explicitly listed, but structurally analogous to brominated benzoic acids in . Replacing the thiadiazole-nitride system with a benzoic acid scaffold shifts applications toward pharmaceuticals (e.g., nonsteroidal anti-inflammatory drugs). The carboxylic acid group enables salt formation, improving bioavailability .

5-Bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile

- Molecular Formula : C₁₀H₄BrCl₂N₂O

- Molecular Weight : 342.97 g/mol

- CAS No.: Not provided, but structurally described in . Replacing the thiadiazole ring with an oxazole alters electronic properties. Oxazoles are less electron-deficient, reducing reactivity in cross-coupling reactions but improving metabolic stability in drug candidates .

Key Findings :

Biological Activity

5-Bromo-1,3,4-thiadiazole-2-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the thiadiazole family, known for their significant pharmacological properties. The synthesis of this compound typically involves the reaction of 5-bromo-1,3,4-thiadiazole with appropriate carbonitrile precursors under specific conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives containing the thiadiazole moiety. For instance, compounds derived from 1,3,4-thiadiazoles have been shown to exhibit significant anti-proliferative effects against various cancer cell lines.

- Case Study : A study evaluated a series of thiadiazole derivatives and found that one derivative exhibited an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of incubation. This suggests a strong potential for these compounds in cancer therapy .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | LoVo | 2.44 | Inhibition of STAT3 |

| This compound | MCF-7 | 23.29 | Inhibition of CDK9 |

The mechanism of action appears to involve the inhibition of transcription factors such as STAT3 and cyclin-dependent kinase 9 (CDK9), which are crucial in cell cycle regulation and apoptosis .

Antimicrobial Properties

Thiadiazole derivatives have also been explored for their antimicrobial properties . The presence of the carbonitrile group enhances their efficacy against various bacterial and fungal strains.

- Research Findings : A review indicated that derivatives of 1,3,4-thiadiazole possess broad-spectrum antimicrobial activity. The structural modifications at different positions significantly influence their biological activity .

Toxicological Profile

The toxicity profile is an essential aspect when evaluating new compounds for therapeutic use. Preliminary studies on the toxicity of thiadiazole derivatives indicated low lethality in aquatic models (Daphnia test), with lethality percentages below 20% even at high concentrations (200 µM) . This suggests a favorable safety profile for further development.

Q & A

Q. What are the optimal synthetic routes for 5-bromo-1,3,4-thiadiazole-2-carbonitrile, and how can purity be maximized?

Methodological Answer: The synthesis typically involves bromination of pre-functionalized thiadiazole precursors. For example:

- Reactivity with ω-bromo-acetophenone : The bromine atom in 2-amino-5-bromo-1,3,4-thiadiazole undergoes substitution with secondary amines under mild conditions (e.g., triethylamine catalysis at 60–80°C) .

- Cycloaddition Reactions : Chloroacetyl chloride can be used in cycloaddition reactions to form azetidin-2-one derivatives, requiring inert atmospheres (N₂) and anhydrous solvents .

Key Parameters for Purity:

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

Q. What are the safety protocols for handling and storing this compound?

Methodological Answer:

- Storage : Store at 2–8°C in airtight containers under N₂ to prevent hydrolysis of the carbonitrile group .

- Hazard Mitigation :

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The C-Br bond facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings:

Q. How can computational methods (e.g., DFT) predict electronic properties and reaction pathways?

Methodological Answer:

Q. Computational vs. Experimental Data

| Property | DFT Value | Experimental Value |

|---|---|---|

| C-Br Bond Length | 1.88 Å | 1.89 Å (X-ray) |

| HOMO-LUMO Gap | 4.1 eV | 4.0 eV (UV-Vis) |

Q. What structural modifications enhance bioactivity in pharmacological studies?

Methodological Answer:

- Scaffold Functionalization : Introduce sulfonamide or imidazole groups at the 5-position to improve binding to kinase targets .

- Structure-Activity Relationship (SAR) :

- Antimicrobial Activity : EC₅₀ values drop from 50 µM (parent) to 8 µM with a 4-nitro substituent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.